molecular formula C24H24N2O5 B2926148 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}prop-2-enamide CAS No. 1226488-04-5

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}prop-2-enamide

Cat. No.: B2926148
CAS No.: 1226488-04-5
M. Wt: 420.465
InChI Key: MWNDQWJFLMGAMO-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}prop-2-enamide is a useful research compound. Its molecular formula is C24H24N2O5 and its molecular weight is 420.465. The purity is usually 95%.
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Scientific Research Applications

Generation and Fate of Dewar-pyridin-olates and -onates

This study explores the cleavage of enol ether or enol ester functions in 3-oxy-1-azabicyclo[2.2.0]hexa-2,5-dienes, leading to products depending on substituents and reaction conditions. The research could provide insights into the reactivity and potential synthetic applications of complex compounds containing similar structural motifs (G. Maas et al., 1991).

Crystal Structure of Thiophene-based Compounds

This paper reports on the synthesis, structural analysis, and X-ray diffraction studies of a thiophene-based compound, highlighting the importance of molecular structure in determining intermolecular interactions and potential pharmaceutical applications (P. Sharma et al., 2016).

Biomimetic Cyclization of Enamide-Containing Polyenes

The study on enamides and their effectiveness in biomimetic cyclizations to produce tricycles suggests potential applications in the synthesis of complex organic structures, including pharmaceuticals and other biologically active compounds (S. Sen & Steven L. Roach, 1996).

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c27-23(9-5-16-4-7-21-22(13-16)31-15-30-21)25-17-6-8-20-19(14-17)24(28)26-11-2-1-3-18(26)10-12-29-20/h4-9,13-14,18H,1-3,10-12,15H2,(H,25,27)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNDQWJFLMGAMO-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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